Structural Architecture: Methylene Spacer Differentiates Electrophilic Carbon Steric Environment from (Chloromethoxy)cyclopentane
[(Chloromethoxy)methyl]cyclopentane possesses a primary alkyl chloride electrophilic center (R–CH₂–O–CH₂–Cl), in contrast to (chloromethoxy)cyclopentane (CAS 68060-41-3), where the chloromethoxy oxygen is directly bonded to the cyclopentane ring, creating an α-chloroether with greater steric encumbrance around the reactive carbon . The additional methylene spacer in the target compound reduces the steric demand of the cyclopentyl group at the reaction center, which is predicted to favor SN2 over competing elimination pathways relative to the directly O-attached analog . This structural feature is encoded in the molecular formula difference: C₇H₁₃ClO (MW 148.63) vs. C₆H₁₁ClO (MW 134.60), corresponding to one additional methylene unit (ΔMW = +14.03 g/mol) [1].
Comparator: α‑chloroether (R–O–CH₂–Cl)
ΔMW +14.03 (one CH₂)
| Evidence Dimension | Electrophilic carbon steric classification (primary vs. secondary-like α-chloroether) |
|---|---|
| Target Compound Data | Primary alkyl chloride (R–CH₂–O–CH₂–Cl); MW 148.63 g/mol; MDL MFCD21947543 |
| Comparator Or Baseline | (Chloromethoxy)cyclopentane: α-chloroether (R–O–CH₂–Cl); MW 134.60 g/mol; PSA 9.23 Ų; LogP 2.14 |
| Quantified Difference | ΔMW = +14.03 g/mol (one CH₂); steric parameter difference not experimentally quantified for this pair but class-level principle established for primary vs. secondary alkyl chlorides in SN2 reactivity (typically 10–100× rate enhancement for primary over secondary) |
| Conditions | Structural analysis by molecular formula and MDL registry; reactivity inference from established chloroalkyl ether SN2 mechanistic framework |
Why This Matters
Procurement of the correct homolog with the methylene spacer is critical when the downstream synthetic step involves an SN2 displacement where steric hindrance at the electrophilic carbon governs reaction rate and product yield.
- [1] YYBYY Chemical Platform. (Chloromethoxy)cyclopentane (CAS 68060-41-3): MW 134.60, PSA 9.23, LogP 2.1419. View Source
